molecular formula C8H5F3N2 B1398106 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile CAS No. 1000512-60-6

2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile

Cat. No. B1398106
CAS RN: 1000512-60-6
M. Wt: 186.13 g/mol
InChI Key: LHDMNKDCBZZRNB-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H5F3N2. It is characterized by the presence of a fluorine atom and a pyridine in its structure .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) derivatives, such as 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile consists of a pyridine ring with a trifluoromethyl group attached to it. The presence of the fluorine atom and the pyridine moiety are thought to bestow many of the distinctive physical-chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

The molecular weight of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile is 186.13 g/mol . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Agrochemical Development

Trifluoromethylpyridine (TFMP) and its intermediates, including “2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile”, are key structural ingredients for the development of many agrochemical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .

Pharmaceutical Compounds

TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many pharmaceutical compounds . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Pesticides

The properties and applications of pesticides are of interest to researchers. TFMP and its intermediates, including “2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile”, are important ingredients for many agrochemical and pharmaceutical compounds .

Anti-Fibrosis Activity

Some derivatives of “2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile” have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Synthesis of Novel Compounds

The synthesis of novel compounds using “2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile” as a building block is another application. The yields obtained are superior to those previously reported for a similar reaction .

Material Synthesis

“2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile” is a versatile material used in scientific research. Its unique properties make it valuable for material synthesis, contributing to advancements in various fields.

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-[3-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5-13-7(6)3-4-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDMNKDCBZZRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733973
Record name [3-(Trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000512-60-6
Record name [3-(Trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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